Cas no 850198-68-4 (3-Acetyl-4-fluorophenylboronic acid)

3-Acetyl-4-fluorophenylboronic acid is a boronic acid derivative featuring both acetyl and fluorine substituents on the phenyl ring. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity. The presence of the electron-withdrawing acetyl and fluorine groups enhances its reactivity in palladium-catalyzed transformations. It is particularly valuable in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. The compound exhibits good stability under standard handling conditions and is compatible with a range of solvents, making it a versatile reagent for organic synthesis. Its purity and consistent performance ensure reliable results in demanding applications.
3-Acetyl-4-fluorophenylboronic acid structure
850198-68-4 structure
Product Name:3-Acetyl-4-fluorophenylboronic acid
CAS No:850198-68-4
MF:C8H8BFO3
MW:181.956726074219
MDL:MFCD10696641
CID:838899
PubChem ID:54758867
Update Time:2025-11-01

3-Acetyl-4-fluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-(3-acetyl-4-fluorophenyl)-
    • (3-Acetyl-4-fluorophenyl)boronic acid
    • 3-Acetyl-4-fluorophenylboronic acid
    • Boronic acid, (3-acetyl-4-fluorophenyl)-
    • SCHEMBL4847318
    • CS-0174296
    • AKOS006304109
    • (3-Acetyl-4-fluorophenyl)boronicacid
    • AB57823
    • AM90136
    • EN300-7377575
    • DTXSID90716582
    • BS-25908
    • MFCD10696641
    • A863822
    • 850198-68-4
    • SLTQXKDHZMXMNR-UHFFFAOYSA-N
    • E90373
    • MDL: MFCD10696641
    • Inchi: 1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
    • InChI Key: SLTQXKDHZMXMNR-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(B(O)O)C=C1C(C)=O

Computed Properties

  • Exact Mass: 182.05500
  • Monoisotopic Mass: 182.0550524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53000
  • LogP: -0.29190

3-Acetyl-4-fluorophenylboronic acid Pricemore >>

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3-Acetyl-4-fluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:850198-68-4)3-Acetyl-4-fluorophenylboronic acid
Order Number:A863822
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):593.0/1184.0
Email:sales@amadischem.com

Additional information on 3-Acetyl-4-fluorophenylboronic acid

Professional Introduction to 3-Acetyl-4-fluorophenylboronic Acid (CAS No. 850198-68-4)

3-Acetyl-4-fluorophenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 850198-68-4, features a boronic acid moiety attached to a phenyl ring that is acetylated at the 3-position and fluorinated at the 4-position. Such structural features make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The boronic acid functional group in 3-Acetyl-4-fluorophenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, providing a highly efficient and versatile method for constructing complex molecular architectures. The presence of the acetyl group at the 3-position and the fluorine atom at the 4-position further modulates the reactivity and electronic properties of the boronic acid, making it an attractive building block for fine chemical synthesis.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The unique electronic environment created by the combination of acetyl and fluorine substituents in 3-Acetyl-4-fluorophenylboronic acid has been exploited to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its potential utility in the development of inhibitors targeting specific enzymes involved in inflammatory pathways. The fluorine atom, in particular, contributes to metabolic stability and improves oral bioavailability, which are critical factors in drug design.

The pharmaceutical industry has shown considerable interest in this compound due to its potential as a precursor for drug candidates. Researchers have leveraged its reactivity to synthesize analogs with varying biological activities. One notable area of investigation has been its application in the development of anticancer agents. Boronic acid derivatives have been explored as inhibitors of kinases and other enzymes overexpressed in tumor cells. The structural features of 3-Acetyl-4-fluorophenylboronic acid make it a promising candidate for further derivatization, potentially leading to new therapeutic strategies against cancer.

Beyond pharmaceutical applications, 3-Acetyl-4-fluorophenylboronic acid has found utility in materials science, particularly in the development of organic electronic devices. The boronic acid group can participate in covalent bonding with other organic molecules, enabling the creation of stable and functional polymers. These polymers can be used in optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The acetyl and fluorine substituents influence the electronic properties of these materials, allowing for tunable optical and electrical characteristics.

The synthesis of 3-Acetyl-4-fluorophenylboronic acid presents an interesting challenge due to the need to introduce both acetyl and fluorine groups at specific positions on the phenyl ring. Advances in synthetic methodologies have made it possible to achieve this with high regioselectivity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework. These synthetic strategies not only highlight the versatility of boronic acids but also underscore their importance as intermediates in complex molecule synthesis.

In conclusion, 3-Acetyl-4-fluorophenylboronic acid (CAS No. 850198-68-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for pharmaceutical chemists seeking to develop novel therapeutics, while also offering potential benefits in materials science. As research continues to uncover new applications for this compound, its significance is likely to grow further, solidifying its place as a key player in modern chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850198-68-4)3-Acetyl-4-fluorophenylboronic acid
A863822
Purity:99%/99%
Quantity:5g/10g
Price ($):593.0/1184.0
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